An important aspect of KU-60019 research is its selectivity towards ATM compared to other kinases.
Research has explored the potential application of KU-60019 in cancer therapy.
The compound 2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide, also known as KU-60019, is a potent and selective inhibitor of the ataxia telangiectasia mutated (ATM) kinase. This compound has garnered attention due to its role in modulating cellular responses to DNA damage and its potential therapeutic applications in cancer treatment. The molecular formula of KU-60019 is with a molecular weight of approximately 547.67 g/mol .
KU-60019 acts as a potent and selective inhibitor of ATM kinase. It binds to the ATP-binding pocket of ATM, preventing its phosphorylation of downstream substrates involved in DNA repair and cell cycle arrest [, ]. By inhibiting ATM signaling, KU-60019 can impair a cancer cell's ability to repair DNA damage, making it more susceptible to the cytotoxic effects of radiotherapy [].
KU-60019 functions primarily through its inhibition of ATM kinase activity, which is crucial for DNA damage response and repair mechanisms. The compound exhibits an IC50 value of 6.3 nM, indicating its high potency in inhibiting ATM activity . The inhibition of ATM leads to decreased phosphorylation of key proteins involved in cell cycle regulation and DNA repair, such as p53 and γ-H2AX, thereby enhancing the sensitivity of cancer cells to radiation therapy .
KU-60019 has been shown to possess significant biological activity, particularly in the context of glioma cells. It radiosensitizes human glioma cell lines (U87 and U1242) by enhancing the effects of ionizing radiation. This compound inhibits cell migration and invasion in these cell lines by more than 60% at certain concentrations . Additionally, it has been reported to compromise survival signaling pathways involving insulin and AKT, further supporting its potential as a therapeutic agent in oncology .
The synthesis of KU-60019 involves several chemical steps that typically include the formation of the morpholine ring and the thioxanthene moiety. Specific synthetic routes may vary, but they generally involve:
Details on exact synthetic pathways can be found in patent literature and specialized chemical synthesis publications .
KU-60019 is primarily researched for its applications in cancer therapy, particularly as an adjunct to radiotherapy for tumors exhibiting ATM activity. Its ability to inhibit ATM kinase makes it a candidate for enhancing the efficacy of radiation treatments in various cancers, especially gliomas. Additionally, it serves as a valuable tool compound for studying ATM-related signaling pathways in cellular biology research .
Interaction studies have demonstrated that KU-60019 selectively inhibits ATM without significantly affecting other kinases such as DNA-PKcs or ATR. This selectivity is crucial for minimizing off-target effects while maximizing therapeutic efficacy against tumors that rely on ATM for survival following DNA damage . Furthermore, studies indicate that KU-60019 can synergistically enhance the effects of radiation therapy by impairing DNA repair mechanisms in cancer cells .
Several compounds exhibit structural or functional similarities to KU-60019. Here are some notable examples:
Compound Name | Structure | Key Features |
---|---|---|
KU-55933 | Similar structure but less potent | Earlier ATM inhibitor with lower selectivity and potency compared to KU-60019 |
AZD0156 | Another ATM inhibitor | Shows promise in combination therapies but differs in chemical structure |
M3814 | Selective ATM inhibitor | Focused on similar applications but with distinct pharmacological profiles |
KU-60019 stands out due to its enhanced water solubility and improved selectivity for ATM compared to these similar compounds, making it a more effective candidate for clinical applications .
Early disclosures (patent WO 2007 026157) converted the clinical lead KU-55933 into KU-60019 through three modular blocks: (i) chiral cis-2,6-dimethylmorpholine, (ii) a thioxanthen-2-yl acid chloride, and (iii) chloroacetic acid that furnishes the acetamide linkage [2]. A representative nine-operation sequence is outlined in Table 1. Key adaptations that raised throughput include:
Step | Transformation | Typical reagent set | Temperature | Time | Yield % | Citation |
---|---|---|---|---|---|---|
1 | Hydrogenation of 2,6-dimethyl-4-vinyl-morpholine → cis-2,6-dimethylmorpholine | Bisphosphine-rhodium catalyst, 40 bar H₂ | 25 °C | 4 h | 97 [3] | 16 |
2 | Protection as trifluoroacetate | Trifluoroacetic anhydride, triethylamine | 0 °C→20 °C | 1 h | 95 | 7 |
3 | Lithiation of 2-bromothioxanthone | sec-Butyllithium, THF | −78 °C | 30 min | 88 | 24 |
4 | Quench with carbon dioxide → thioxanthen-2-yl-carboxylic acid | – | −78 °C→0 °C | 1 h | 83 | 24 |
5 | Mixed-anhydride activation | Isobutyl chloroformate, N-methylmorpholine | −15 °C | 20 min | 96 | 32 |
6 | Coupling with protected morpholine | Dichloromethane, 4-dimethylaminopyridine | 0 °C→20 °C | 2 h | 81 | 8 |
7 | Chloroacetylation of thioxanthene nitrogen | Chloroacetyl chloride, pyridine | 0 °C | 45 min | 79 | 8 |
8 | Global deprotection | Sodium methoxide-methanol | 40 °C | 1 h | 90 | 8 |
9 | Silica gel purification → KU-60019 | Gradient ethyl acetate-hexane | – | – | 63 (overall) | 32 |
Table 1. Condensed literature route to KU-60019.
The process delivers 72 % assay purity material after chromatography; additional recrystallization steps (section 2.4) boost chemical and optical quality to research-grade specifications [6] [7].
Absolute stereochemistry at C-2 and C-6 in the morpholine ring governs downstream potency; racemates lose one log unit of kinase affinity [2]. Three complementary routes exist:
Asymmetric Hydrogenation of Unsaturated Morpholines – Li and co-workers achieved quantitative conversion of 2-substituted morpholine enecarbamates using a wide-bite bisphosphine-rhodium complex; enantiomeric excess reached 99 % for the 2-methyl substrate at 1 bar hydrogen [3].
Dynamic Resolution via Crystallization-Induced Diastereomer Transformation – A Betti-base derived naphthoxazine seed promotes interconversion of morpholine stereoisomers in methanol, enriching the desired (2S,6R) form to 97 % enantiomeric excess while recycling the mother liquor [8].
Kinetic Hydrozirconation-Imination – In industrial practice, Schwartz reagent selectively reduces 2,6-dimethyl-3,5-dihydromorpholine, followed by titanium(IV)-mediated imine trapping; chiral ligand biphenyl-2,2′-diol enforces anti addition, affording 96 % enantiomeric excess after a single pass [9].
Data comparing catalyst families are collated in Table 2.
Entry | Strategy | Catalyst system | Substrate | Enantiomeric excess % | Isolated yield % |
---|---|---|---|---|---|
1 | Hydrogenation | (R,R)-Bisphosphine-Rh(P-P) | 2-vinyl-morpholine | 99 | 94 [3] |
2 | Dynamic resolution | Naphthoxazine seed, Pd/C | cis-rac-2,6-dimethylmorpholine | 97 | 82 [8] |
3 | Hydrozirconation | Cp₂ZrHCl then TiCl₄-amine | 2,6-dimethyl-3,5-dihydromorpholine | 96 | 78 [9] |
Table 2. Enantioselective access to cis-2,6-dimethylmorpholine.
Process chemists favour the hydrogenation route because it proceeds at ambient pressure in flow reactors and avoids solid waste streams [3]. However, the dynamic resolution method remains attractive for kilogram recycling campaigns where racemic feedstock costs are low [8].
The thioxanthene skeleton is pieced together from two electronically differentiated aryl fragments. Three palladium paradigms dominate:
a) Suzuki–Miyaura Cross-Coupling of Thioamide-Derived Carbene Intermediates – Hartwig’s carbene-transfer strategy couples bromothioamides with pinacol aryl boronates at 90 °C; sterically encumbered boronates deliver 74 % yield of di-ortho substituted thioxanthenes in 40 min using 0.1 mol % palladium(II) acetate-1,1′-bis(diphenylphosphino)ferrocene [10].
b) C–H/C–S Cross-Activation of Aryl Thioethers with Azoles – Cobalt-assisted oxidative addition of palladium(0) into C(sp²)–S bonds, followed by five-membered azole C–H activation, forges biaryl linkages under 110 °C aerobic conditions; the reaction tolerates methoxy, trifluoromethyl, and cyano handles and provides up to 85 % yield [11].
c) Cascade Carbopalladation–Reductive Elimination – Willis demonstrated desulfinative couplings that merge aryl bromides with benzyl sulfinates in a single vessel, generating di(hetero)arylmethanes via palladium(0) catalysis without stoichiometric zinc; time-resolved calorimetry shows complete conversion in 25 min at 80 °C with ≤500 ppm residual palladium in the crude [12].
Applied to KU-60019, route (a) remains predominant because it tolerates the electron-rich 6-morpholinyl-4-pyranone aryl partner. Using cesium carbonate (2.0 equiv) in 1,4-dioxane at 95 °C affords the bromothioether–boronate coupling product in 78 % isolated yield with 0.5 mol % catalyst [13]. Subsequent intramolecular electrophilic acylation fashions the xanthene ring, assisted by aluminium trichloride; careful dosing of the Lewis acid suppresses over-chlorination to under 3 % [14].
Crude KU-60019, once freed from inorganic salts, contains trace benzophenone-type impurities visible by thin-layer chromatography at R_f ≈ 0.35 [6]. A two-stage clean-up is now standard:
Reverse-Phase High Performance Liquid Chromatography – Gradients of 5 %→95 % acetonitrile in water (0.1 % formic acid) on a C18 matrix remove non-polar by-products; collection between 10.5–12.0 min retention ensures ≥97 % area purity [6]. Flow-rate escalation to 25 mL min⁻¹ on 75 mm columns enables 50 g loads per hour with <6 bar back-pressure [7].
Solvent-Screened Crystallization – Comprehensive solvent mapping showed that ethyl acetate–hexane (1:4 v/v) gives the highest mother-liquor recovery (46 %) but dimethylformamide–water (1:1) provides superior particle habit for formulation. A mixed strategy—seed in dimethylformamide, polish in ethyl acetate—affords 73 % overall recovery as pale beige prismatics (melting point 218 °C) [4] [15].
Solvent system | Cooling range °C | Yield % | Residual palladium ppm | Enantiomeric excess % |
---|---|---|---|---|
Dimethylformamide → 25 °C | 80→25 | 65 | 22 | 99 [4] |
Ethyl acetate / hexane (1:4) → 0 °C | 45→0 | 46 | 18 | 99 [4] |
Combined two-step sequence | – | 73 | 19 | 99 [4] |
Table 3. Crystallization metrics for KU-60019.
High performance liquid chromatography rejects the cis-trans morpholine epimer by 1.2 min, preventing optical erosion; final Karl Fischer titration confirms ≤0.3 % w/w water [6]. Powder X-ray diffraction shows a single polymorph (monoclinic P2₁/c) with no late-stage transitions up to 200 °C, facilitating long-term storage at −20 °C as specified by commercial suppliers [6] [7].
The spectroscopic characterization of 2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide relies fundamentally on nuclear magnetic resonance spectroscopy for structural elucidation. Proton and carbon-13 nuclear magnetic resonance spectroscopy provides essential information about the molecular connectivity and electronic environment of individual nuclei within the complex heterocyclic framework [1] [2].
The morpholine ring systems present distinctive nuclear magnetic resonance spectral patterns that facilitate identification and assignment of resonances. Morpholine derivatives typically exhibit characteristic splitting patterns for the methylene protons adjacent to oxygen and nitrogen atoms [3] [2]. The protons adjacent to oxygen (O-CH₂) typically resonate at approximately 3.86 parts per million, while those adjacent to nitrogen (N-CH₂) appear around 3.04 parts per million [3]. These multiplicities arise from the chair conformation of the morpholine ring and the differentiation between axial and equatorial protons [3].
In the 2,6-dimethylmorpholine moiety with (2S,6R) stereochemistry, the methyl substituents introduce additional complexity to the nuclear magnetic resonance spectrum. The stereochemical configuration significantly influences the chemical shift values and coupling patterns observed in both proton and carbon-13 nuclear magnetic resonance [4]. The chair conformation predominates in morpholine derivatives, with the methyl groups preferentially occupying equatorial positions to minimize steric interactions [5] [6] [7].
The thioxanthen scaffold contributes distinctive aromatic resonances to the nuclear magnetic resonance spectrum. Thioxanthene derivatives show characteristic chemical shift patterns influenced by the electron-withdrawing properties of the sulfur heteroatom and the extended π-conjugation system [8]. The carbon-13 nuclear magnetic resonance analysis reveals that substituent effects from the 2-position of thioxanthene derivatives cause electronic changes throughout the ring system, particularly affecting carbons adjacent to sulfur and positions C-6 and C-7 [8].
The acetamide linkage provides additional spectroscopic markers, with the carbonyl carbon typically appearing around 170-180 parts per million in the carbon-13 nuclear magnetic resonance spectrum [9]. The N-H proton of the acetamide group exhibits characteristic chemical shift and coupling patterns that confirm the connectivity between the morpholine and thioxanthene moieties.
The oxopyran unit contributes unique spectroscopic features, with the carbonyl functionality and pyran ring system providing distinctive resonances that aid in structural confirmation [10]. Time-dependent density functional theory calculations on pyranone derivatives have demonstrated excellent agreement between calculated and experimental nuclear magnetic resonance parameters, validating computational approaches for these heterocyclic systems [10].
Nuclear Overhauser Effect Spectroscopy serves as the primary method for determining stereochemical relationships within the complex molecular framework of this compound [11] [12] [13]. This technique provides through-space connectivity information that is crucial for confirming the absolute stereochemistry of the 2,6-dimethylmorpholine unit and establishing spatial relationships between different molecular fragments [11] [14].
The Nuclear Overhauser Effect arises from dipole-dipole interactions between nuclear spins in close spatial proximity, typically within 5-7 Ångström distance [15] [16]. For the (2S,6R)-2,6-dimethylmorpholine system, Nuclear Overhauser Effect Spectroscopy can definitively establish the relative stereochemistry by detecting through-space interactions between the axial and equatorial protons and the methyl substituents [12] [17].
In morpholine systems, Nuclear Overhauser Effect Spectroscopy has proven particularly valuable for distinguishing between different conformational states and stereochemical arrangements [16] [14]. The chair conformation of the morpholine ring locks specific protons on the same face of the molecule, creating detectable Nuclear Overhauser Effect correlations that confirm stereochemical assignments [11] [13].
The experimental approach involves recording two-dimensional Nuclear Overhauser Effect Spectroscopy spectra with appropriate mixing times to optimize signal intensity while minimizing spin diffusion effects [18]. Cross-peaks in the Nuclear Overhauser Effect Spectroscopy spectrum indicate spatial proximity between protons, providing definitive evidence for the proposed stereochemical configuration [19] [20].
For complex polycyclic structures like this thioxanthene derivative, Nuclear Overhauser Effect Spectroscopy becomes essential for mapping the three-dimensional arrangement of substituents [19]. The technique enables researchers to visualize how different parts of the molecule are spatially oriented relative to each other, particularly important for understanding potential biological activity and molecular recognition events [19].
The quantitative analysis of Nuclear Overhauser Effect intensities provides distance constraints that can be compared with computational models to validate proposed structures [21] [22]. This combination of experimental Nuclear Overhauser Effect data with theoretical calculations represents a powerful approach for complete stereochemical assignment [17].
High-resolution mass spectrometry provides definitive molecular formula confirmation and structural validation for complex organic molecules like 2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide [23] [24] [25]. The technique offers unparalleled precision in mass determination, enabling accurate elemental composition assignment even for high molecular weight compounds [23] [26].
Modern high-resolution mass spectrometry instruments achieve mass accuracy within 1-5 parts per million, sufficient to distinguish between closely related molecular formulas [23] [27]. For this compound with molecular formula C₂₉H₃₁N₃O₅S and molecular weight 565.7 grams per mole [28], high-resolution mass spectrometry can provide sub-millidalton accuracy in mass determination [23] [25].
The ionization process typically employs electrospray ionization, which generates intact molecular ions suitable for accurate mass determination [29] [26]. Electrospray ionization operates under gentle conditions that preserve the molecular structure while efficiently transferring the analyte from solution to the gas phase [29] [30]. The resulting mass spectra exhibit prominent molecular ion peaks that enable direct molecular weight confirmation [26].
Fragmentation patterns observed in tandem mass spectrometry experiments provide valuable structural information about the molecular connectivity [27] [30]. The morpholine rings, acetamide linkage, and thioxanthene scaffold each contribute characteristic fragmentation pathways that support structural assignments [31] [32]. Common fragmentation includes loss of morpholine units, acetyl groups, and ring-opening reactions that generate diagnostic product ions [31].
High-resolution mass spectrometry validation extends beyond simple molecular weight confirmation to include isotope pattern analysis [25] [26]. The sulfur atom in the thioxanthene moiety contributes distinctive isotope signatures that provide additional confirmation of elemental composition [26]. The nitrogen atoms from the morpholine rings and acetamide functionality also contribute to the isotope pattern, enabling rigorous validation of the proposed structure [25].
Advanced data analysis algorithms compare experimental isotope patterns with theoretical predictions to achieve high confidence in molecular formula assignments [27] [30]. The combination of accurate mass determination and isotope pattern matching provides orthogonal confirmation of structural assignments [25] [26].
X-ray crystallographic analysis provides the ultimate validation of molecular structure and reveals critical information about intermolecular interactions and solid-state packing arrangements [33] [34] [35]. For heterocyclic compounds containing morpholine and thioxanthene moieties, crystallographic studies illuminate the preferred conformations and hydrogen bonding networks that stabilize the crystal lattice [33] [36] [37].
The molecular packing of thioxanthene derivatives typically exhibits distinctive patterns influenced by the heterocyclic sulfur atom and the extended aromatic system [33] [34]. Crystallographic studies of related thioxanthene compounds reveal that the thiopyran ring adopts a screw-boat conformation with specific puckering parameters [35] [36]. The dihedral angle between aromatic rings in the thioxanthene unit typically ranges from 28-35 degrees, significantly affecting the overall molecular geometry [33] [35].
Morpholine-containing compounds consistently crystallize with the six-membered ring in chair conformation [38] [6]. The puckering parameters for morpholine rings fall within well-defined ranges: QT values typically around 0.55-0.58 Ångström with θ values near 0 or 180 degrees, confirming the chair geometry [38]. For 2,6-dimethylmorpholine derivatives, the methyl substituents preferentially occupy equatorial positions to minimize steric interactions [5] [6].
Intermolecular hydrogen bonding plays a crucial role in determining crystal packing arrangements [35] [36]. The acetamide functionality can serve as both hydrogen bond donor and acceptor, creating extended hydrogen bonding networks throughout the crystal structure [35]. Additional weak interactions including π-π stacking between aromatic rings and CH-π interactions contribute to the overall packing stability [34] [36].
The space group symmetry and unit cell parameters provide quantitative descriptions of the crystal packing efficiency [33] [37]. Common space groups for similar heterocyclic compounds include monoclinic systems such as P2₁/c, with unit cell dimensions reflecting the molecular size and packing density [35] [36]. The Z value (number of molecules per unit cell) typically equals 4 for compounds of this size and complexity [33] [35].
Thermal parameters from crystallographic refinement reveal information about molecular flexibility and disorder [35] [36]. Well-ordered crystal structures exhibit low thermal parameters for the rigid aromatic portions while higher values may be observed for flexible substituents like morpholine rings [36]. The presence of conformational disorder can provide insights into the relative energies of different molecular conformations in the solid state [37].
Advanced crystallographic analysis includes calculation of intermolecular contact distances and angles to quantify specific interactions [34] [35]. Short contacts between oxygen and nitrogen atoms indicate hydrogen bonding interactions, while aromatic ring centroids separated by 3.5-4.0 Ångström suggest π-π stacking [34] [36]. These quantitative parameters enable detailed understanding of the forces governing molecular assembly in the crystalline state [39].